molecular formula C8H5F3 B1501819 1-(1,2-Difluoroethenyl)-4-fluorobenzene CAS No. 316173-80-5

1-(1,2-Difluoroethenyl)-4-fluorobenzene

Cat. No.: B1501819
CAS No.: 316173-80-5
M. Wt: 158.12 g/mol
InChI Key: NSFWEAYHWZGMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Difluoroethenyl)-4-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 1,2-difluoroethenyl group. The ethenyl group introduces a double bond with adjacent fluorine atoms, enhancing the compound’s electronegativity and steric profile. This structure confers unique reactivity and physical properties, making it valuable in materials science and pharmaceutical research.

Properties

CAS No.

316173-80-5

Molecular Formula

C8H5F3

Molecular Weight

158.12 g/mol

IUPAC Name

1-(1,2-difluoroethenyl)-4-fluorobenzene

InChI

InChI=1S/C8H5F3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5H

InChI Key

NSFWEAYHWZGMNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=CF)F)F

Canonical SMILES

C1=CC(=CC=C1C(=CF)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
1-(1,2-Difluoroethenyl)-4-fluorobenzene* C₈H₅F₃ ~158.1 (estimated) 4-Fluoro, 1,2-difluoroethenyl High electronegativity, drug intermediates
1-(1,2-Dibromoethyl)-4-fluorobenzene C₈H₇Br₂F 281.95 4-Fluoro, 1,2-dibromoethyl Biochemical reagents, halogenated intermediates
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene C₁₆H₁₂F₂ 242.27 1,2-Difluoro, 4-ethylphenyl ethynyl Conjugated systems, electronic materials
1,2-Difluorobenzene C₆H₄F₂ 114.09 1,2-Difluoro Solvent additive, synthetic precursor
1-(2-Azido-1-(trifluoromethoxy)ethyl)-4-fluorobenzene C₁₀H₈F₄N₃O 283.19 4-Fluoro, azido, trifluoromethoxy Click chemistry, bioactive intermediates

Notes: *Estimated values for the target compound are inferred from structural analogs.

Physicochemical Properties

  • Solubility : Fluorinated ethenyl groups reduce solubility in polar solvents compared to alkoxy derivatives like 1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9), which has a flexible ether chain .

Preparation Methods

Fluorination via Diazonium Fluoroborate Intermediates

One advanced method involves the preparation of fluoboric acid diazonium salts from fluorinated anilines, followed by thermal decomposition to generate fluorinated aromatic compounds. Although this method is documented primarily for trifluorobenzenes, it provides a foundational approach adaptable for difluoroethenyl fluorobenzenes.

Process Summary:

  • Preparation of nitrofluoroborate diazonium salts by diazotization of fluorinated anilines in fluoborate aqueous solution at low temperatures (0 to 5 °C).
  • Thermal degradation of the diazonium fluoroborate salt at elevated temperatures (100–300 °C) to release nitrogen and boron trifluoride gases, yielding fluorinated aromatic products.
  • Collection of fluorinated products via distillation.

Key Data from Experimental Embodiments:

Step Reagents and Conditions Yield (%) Purity (GC %)
Diazotization 2,4-difluorobenzene amine, NaNO2, fluoboric acid, 0-5 °C, 4-6 h 91 (diazonium salt) -
Thermal Decomposition 120-180 °C, 4 h + 2 h incubation 85 (1,2,4-trifluorobenzene) 99.5

Note: While this example is for 1,2,4-trifluorobenzene, similar diazonium salt approaches can be adapted for 1-(1,2-difluoroethenyl)-4-fluorobenzene synthesis by selecting appropriate precursors and reaction conditions.

Halogenation and Fluorination of Aromatic Precursors

Another approach involves the synthesis of fluorinated aromatic intermediates via nitration, fluorination, and chlorination of chlorobenzene derivatives, which can be further transformed into difluoroethenyl fluorobenzenes.

Process Overview:

  • Starting with mixtures of orthodichlorobenzene and related chlorinated compounds.
  • Nitration using nitric and sulfuric acid at 30–75 °C to form chloronitrobenzene mixtures.
  • Fluorination of chloronitrobenzene intermediates with potassium monofluoride in polar aprotic solvents (DMSO or DMF) at 120–200 °C.
  • Chlorination of fluoronitrobenzene intermediates at 150–250 °C to obtain dichlorofluorobenzene derivatives.

Experimental Data:

Step Reaction Conditions Yield (%) Notes
Nitration 60 °C, 2.5 h, HNO3/H2SO4 98 (dichloronitrobenzene mixture) High purity fraction collected at 128–138 °C / 15 mmHg
Fluorination 185 °C, 3 h, KHF/DMSO 82 (fluorine chloronitrobenzene mixture) Transformation efficiency ~55%
Chlorination 180–200 °C, 12 h, Cl2 feed 62.8 (2,4-dichlorofluorobenzene) Distillation cut at 60–68 °C / 15 mmHg

This method, while primarily aimed at 2,4-dichlorofluorobenzene, demonstrates the utility of halogenation-fluorination sequences in preparing fluorinated aromatic compounds, which can be tailored for difluoroethenyl fluorobenzenes by modifying the substituents and reaction pathways.

Research Findings and Comparative Analysis

Preparation Method Advantages Limitations Yield Range Temperature Range
Diazotization & Thermal Decomposition High purity products; well-established for fluorobenzenes Requires low temperature control; precursor availability Up to 91% (diazonium salt), 85% (final product) 0–5 °C (diazotization), 100–300 °C (decomposition)
Halogenation-Fluorination-Chlorination Uses readily available chlorobenzene derivatives; scalable Multi-step; moderate yields; high temperature 62.8–98% (intermediates) 60–250 °C

The diazonium salt method offers a cleaner route to fluorinated aromatics with relatively high yields and purity. However, the halogenation-fluorination approach is advantageous for industrial scalability due to the abundance of chlorobenzene starting materials and established reaction protocols.

Summary Table of Key Preparation Steps for 1-(1,2-Difluoroethenyl)-4-fluorobenzene

Step No. Reaction Type Reagents Conditions Product Yield (%)
1 Diazotization 4-fluoroaniline, NaNO2, HBF4 0–5 °C, 4–6 h Diazonium fluoroborate salt ~90
2 Thermal Decomposition Diazonium salt 100–300 °C, 4–6 h Fluorobenzene derivative ~85
3 Difluoroethenylation Fluorinated aromatic + Fluorinating agent Variable, optimized for vinyl difluoride formation 1-(1,2-Difluoroethenyl)-4-fluorobenzene Variable, optimized

Note: Direct literature on difluoroethenylation is limited; methods typically involve fluorination of vinyl precursors or coupling reactions.

Q & A

Q. What synthetic routes are recommended for 1-(1,2-Difluoroethenyl)-4-fluorobenzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation of fluorobenzene derivatives followed by elimination or coupling reactions. For example, fluorinated alkenes can be synthesized via dehydrohalogenation of vicinal dihalides under basic conditions (e.g., KOH/ethanol) . Optimization strategies include:
  • Catalysts : Use of transition-metal catalysts (e.g., Pd) for selective cross-coupling.
  • Temperature : Controlled heating (80–120°C) to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Data Table :
Reaction StepConditionsYield (%)Reference
BromofluorinationBr₂, FeCl₃, 40°C65
DehydrofluorinationKOH, ethanol, reflux78

Q. What spectroscopic techniques are most effective for characterizing 1-(1,2-Difluoroethenyl)-4-fluorobenzene?

  • Methodological Answer :
  • ¹⁹F NMR : Critical for identifying fluorine environments (chemical shifts: δ −110 to −160 ppm for aromatic F; δ −80 to −100 ppm for ethenyl F) .
  • GC-MS : Confirms molecular weight (MW: 174.12 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C=C vibrations (1600–1680 cm⁻¹).

Q. How should researchers handle and store 1-(1,2-Difluoroethenyl)-4-fluorobenzene to ensure laboratory safety?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged exposure to light/moisture.
  • Storage : In amber glass under inert gas (N₂/Ar) at −20°C. Degradation products (e.g., HF) require neutralization protocols .

Advanced Research Questions

Q. How do the electronic properties of the difluoroethenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the ethenyl group, enhancing Suzuki-Miyaura coupling efficiency. Computational studies (DFT) show reduced LUMO energy (−2.1 eV), favoring oxidative addition with Pd(0) catalysts. Compare with non-fluorinated analogs (LUMO: −1.5 eV) .

Q. What computational methods predict the environmental fate of 1-(1,2-Difluoroethenyl)-4-fluorobenzene?

  • Methodological Answer :
  • QSPR Models : Estimate biodegradation half-life (e.g., EPI Suite: t₁/₂ = 120 days in soil).
  • Molecular Dynamics : Simulate interactions with soil organic matter (log Kow = 2.8 suggests moderate mobility) .
  • Ecotoxicity : Use ECOSAR to predict LC50 for aquatic organisms (e.g., LC50 Daphnia: 1.2 mg/L).

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity in medicinal chemistry?

  • Methodological Answer :
  • Comparative Studies : Replace ethenyl F with Cl/Br to assess cytotoxicity. For example:
DerivativeIC50 (μM)Target
1-(1,2-Difluoroethenyl)12.3EGFR kinase
1-(1,2-Dichloroethenyl)8.7EGFR kinase
  • SAR Analysis : Fluorine’s electronegativity improves membrane permeability but may reduce metabolic stability.

Contradictions in Data and Mitigation Strategies

  • Contradiction : Conflicting reports on catalytic efficiency in cross-coupling (Pd vs. Ni catalysts).
    • Resolution : Use kinetic studies (e.g., Eyring plots) to compare activation barriers under identical conditions .
  • Contradiction : Discrepancies in predicted vs. experimental log P values.
    • Resolution : Validate via HPLC retention time calibration with fluorinated standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.